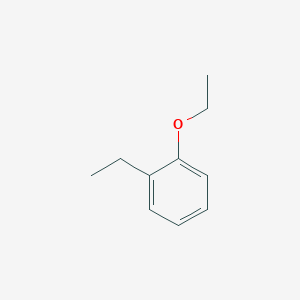

1-Ethoxy-2-ethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

29643-62-7 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-ethoxy-2-ethylbenzene |

InChI |

InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

OSMLONWXLNJOPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OCC |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 1 Ethoxy 2 Ethylbenzene

Established Synthetic Routes and Reaction Mechanisms

The most common and well-documented methods for synthesizing aryl ethers like 1-Ethoxy-2-ethylbenzene are etherification reactions, particularly the Williamson ether synthesis, and the reduction of unsaturated precursors.

Etherification reactions involve the formation of an ether bond (C-O-C). The most prominent method for synthesizing asymmetrical ethers such as 1-Ethoxy-2-ethylbenzene is the Williamson ether synthesis. This reaction, developed by Alexander Williamson in 1850, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com The general approach involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org

In the context of 1-Ethoxy-2-ethylbenzene synthesis, this involves the alkylation of 2-ethylphenol (B104991). The phenolic hydroxyl group is first deprotonated by a base to form the more nucleophilic 2-ethylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as an ethyl halide, displacing the halide leaving group to form the ether. byjus.comstudentshare.org

The synthesis of 1-Ethoxy-2-ethylbenzene via the Williamson ether synthesis starts with 2-ethylphenol as the phenolic precursor. google.com The reaction mechanism involves a nucleophilic attack by the 2-ethylphenoxide ion on an ethyl halide (like chloroethane (B1197429) or iodoethane). wikipedia.orgstudentshare.org

This SN2 reaction is most efficient with primary alkyl halides like chloroethane because they are less sterically hindered and less prone to competing elimination reactions. byjus.comstudentshare.orgmasterorganicchemistry.com The use of secondary or tertiary halides is generally avoided as it can lead to the formation of elimination byproducts. studentshare.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Mechanism |

| 2-Ethylphenoxide | Ethyl Halide | 1-Ethoxy-2-ethylbenzene | Williamson Ether Synthesis | SN2 |

The success of the Williamson ether synthesis is highly dependent on the choice of reagents and catalysts.

Bases: A crucial first step is the deprotonation of the phenol (B47542). The acidity of phenols (pKa ≈ 10) allows for the use of strong bases like sodium hydride (NaH) or alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) to form the necessary alkoxide (phenoxide) intermediate. studentshare.orglibretexts.org

Phase-Transfer Catalysts: When using a base like NaOH in a two-phase system (e.g., aqueous and organic), a phase-transfer catalyst can be instrumental. These catalysts, often quaternary ammonium (B1175870) salts, facilitate the transport of the phenoxide ion from the aqueous phase to the organic phase where the ethyl halide is dissolved, thereby increasing the reaction rate and yield. studentshare.org

Solvents: The choice of solvent is also important. Alcohols corresponding to the alkoxide, such as ethanol (B145695), can be used. masterorganicchemistry.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org

Alternative Etherification Catalysis: Patent literature also describes processes for the etherification of phenols using etherifying agents like alkyl carboxylates in the presence of a carboxylic acid salt catalyst, such as sodium acetate (B1210297) or sodium propionate. google.comgoogle.com These reactions may be carried out in the presence of water, which can surprisingly increase the yield of the desired monoether. google.com

| Reagent/Catalyst | Function | Example(s) |

| Base | Deprotonates phenol to form phenoxide | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) |

| Alkylating Agent | Provides the ethyl group | Chloroethane, Iodoethane, Diethyl sulfate (B86663) |

| Phase-Transfer Catalyst | Facilitates reaction in two-phase systems | Quaternary ammonium salts |

| Solvent | Provides reaction medium | Ethanol, Methanol |

| Carboxylic Acid Salt | Alternative catalyst for etherification | Sodium acetate, Sodium propionate |

An alternative synthetic route to 1-Ethoxy-2-ethylbenzene involves the reduction of an unsaturated precursor. This pathway starts with a molecule that already contains the desired ethoxybenzene core but features a vinyl group instead of an ethyl group.

The precursor for this strategy is 1-ethoxy-2-vinylbenzene, also known as 2-ethoxystyrene. The synthesis of this vinylic ether can be achieved through various methods, which are beyond the scope of this article. The core of this synthetic step is the selective reduction of the carbon-carbon double bond of the vinyl group without affecting the aromatic ring or the ether linkage.

This transformation is a hydrogenation reaction, which adds a molecule of hydrogen (H₂) across the double bond.

The reaction is as follows: C₂H₅OC₆H₄CH=CH₂ + H₂ → C₂H₅OC₆H₄CH₂CH₃

This method is highly effective and typically results in high yields of the saturated product, 1-Ethoxy-2-ethylbenzene.

Catalytic hydrogenation is the standard method for reducing the double bond of a styrene (B11656) derivative. chemistnotes.com The process involves reacting the unsaturated compound with hydrogen gas in the presence of a metal catalyst. libretexts.org

Catalysts: A variety of transition metal catalysts are effective for this transformation. The most common include:

Palladium on Carbon (Pd/C): A widely used and highly efficient catalyst for hydrogenating alkenes. nih.gov

Platinum (Pt) or Platinum(IV) oxide (PtO₂): Also very effective for low-pressure hydrogenations. chemistnotes.com

Raney Nickel (Ni): A cost-effective catalyst often used for high-pressure hydrogenations. chemistnotes.com

Lindlar Catalyst (Pd/CaCO₃/PbO): While primarily used for the partial hydrogenation of alkynes to cis-alkenes, it can also be employed for the selective hydrogenation of alkenes in the presence of other reducible functional groups. nih.gov

Reaction Conditions: The hydrogenation is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. chemistnotes.com The reaction can often proceed at room temperature and atmospheric pressure, although elevated temperatures and pressures can be used to increase the reaction rate. libretexts.org The selection of catalyst and conditions allows for high chemoselectivity, ensuring that only the vinyl group is reduced. nih.gov

| Catalyst | Support | Typical Conditions | Notes |

| Palladium (Pd) | Carbon (C) | H₂, RT, atmospheric pressure | Highly efficient and common for alkene hydrogenation. nih.gov |

| Platinum (Pt) | - | H₂, RT, low pressure | Effective noble metal catalyst. chemistnotes.com |

| Raney Nickel (Ni) | - | H₂, elevated temp/pressure | Cost-effective industrial catalyst. chemistnotes.com |

| Lindlar Catalyst | CaCO₃, PbO | H₂, RT | Offers high chemoselectivity. nih.gov |

Friedel-Crafts Alkylation Analogues for Aromatic Ether Synthesis

The Friedel-Crafts reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds on aromatic rings, has analogues that are pivotal in the synthesis of aromatic ethers like 1-ethoxy-2-ethylbenzene. wikipedia.org Traditionally, Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com This reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org

However, direct Friedel-Crafts alkylation of benzene (B151609) to introduce an ethyl group and an ethoxy group in a specific ortho arrangement presents challenges, including polyalkylation and rearrangement of the alkyl group. chemistrysteps.comlibretexts.org To circumvent these issues, alternative strategies are often employed. One common approach is the alkylation of a pre-existing aromatic ether. For instance, phenetole (B1680304) (ethoxybenzene) can be subjected to Friedel-Crafts alkylation to introduce the ethyl group. The ethoxy group is an ortho-, para-director, meaning it will direct the incoming ethyl group to the positions ortho and para to it. lumenlearning.com This leads to a mixture of 1-ethoxy-2-ethylbenzene and 1-ethoxy-4-ethylbenzene, which would then require separation.

Another analogous route involves the use of alcohols or alkenes as alkylating agents in the presence of a Brønsted or Lewis acid catalyst. chemistrysteps.com For example, reacting phenetole with ethanol or ethene under acidic conditions can also yield a mixture of ortho- and para-isomers.

Multi-step Synthetic Sequences Leading to 1-Ethoxy-2-ethylbenzene

Due to the challenges in achieving high regioselectivity with direct alkylation methods, multi-step synthetic sequences are often the preferred route for the unambiguous synthesis of 1-ethoxy-2-ethylbenzene. lumenlearning.comyoutube.com The order of the reactions is crucial to ensure the correct placement of the substituents. lumenlearning.com

A plausible multi-step synthesis could begin with the Friedel-Crafts acylation of benzene. wikipedia.org This reaction introduces an acyl group, which is a meta-director and deactivates the ring towards further substitution, thus avoiding poly-substitution. libretexts.org The subsequent steps would involve reduction and etherification.

A typical sequence is as follows:

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form propiophenone (B1677668).

Reduction: The keto group of propiophenone is reduced to a methylene (B1212753) group to yield ethylbenzene (B125841). Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Nitration: Ethylbenzene is then nitrated using a mixture of nitric acid and sulfuric acid. The ethyl group is an ortho-, para-director, leading to a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene.

Separation of Isomers: The ortho and para isomers are separated.

Reduction of Nitro Group: The nitro group of 2-nitroethylbenzene is reduced to an amino group (NH₂) to form 2-ethylaniline.

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to yield 2-ethylphenol.

Williamson Ether Synthesis: Finally, 2-ethylphenol is reacted with an ethylating agent such as ethyl bromide or diethyl sulfate in the presence of a base (e.g., sodium hydroxide) to produce 1-ethoxy-2-ethylbenzene.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.

Catalytic Systems for Enhanced Selectivity and Yield

Research has focused on developing catalytic systems that offer high selectivity for ortho-alkylation, which is key to synthesizing 1-ethoxy-2-ethylbenzene efficiently.

Zeolite Catalysts: Zeolites are microporous aluminosilicate (B74896) minerals that can be used as shape-selective catalysts. researchgate.net In the alkylation of phenols, the pore structure of the zeolite can favor the formation of the ortho isomer by sterically hindering the formation of the para isomer. researchgate.net For instance, zeolites like ZSM-5, Beta, and MCM-22 have been investigated for the alkylation of phenols with alcohols, showing good ortho-selectivity. researchgate.net

Metal Oxide Catalysts: Certain metal oxides have demonstrated catalytic activity for the ortho-alkylation of phenols. For example, magnesium oxide (MgO) and cerium oxide (CeO₂) have been used as catalysts for the reaction of phenols with alcohols to selectively produce ortho-alkylated phenols. google.comresearchgate.net

Homogeneous Catalysts: Homogeneous catalysts, such as those based on silver tetrafluoroborate (B81430) (AgBF₄) or fluoroboric acid (HBF₄), have been explored for the ortho-alkylation of phenols with styrenes, providing excellent ortho-selectivity. acs.org A combination of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has also been shown to catalyze the site-selective ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.org

Flow Chemistry and Continuous Processing for Production Scale-up

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. beilstein-journals.org These benefits are particularly relevant for industrial production.

In the context of synthesizing aromatic ethers, flow chemistry can be applied to various reaction steps. For example, the etherification step (Williamson ether synthesis) can be performed in a continuous flow reactor, potentially leading to higher yields and shorter reaction times compared to batch methods. researchgate.net Hydrogenation reactions, which might be part of a multi-step synthesis, are also well-suited for flow chemistry, enhancing safety when handling hydrogen gas. researchgate.net The use of packed-bed reactors with solid catalysts is a common setup in flow chemistry, allowing for continuous operation and easy catalyst separation. mdpi.com

Solvent-Free or Environmentally Benign Reaction Media

Green chemistry principles encourage the reduction or elimination of hazardous solvents. colab.ws For the synthesis of 1-ethoxy-2-ethylbenzene, this could involve:

Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and simplify purification. For example, some solid-acid catalyzed alkylations can be carried out under solvent-free conditions.

Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a key strategy.

Catalytic Oxidative Dehydrogenation: An alternative "green" approach to producing the ethylbenzene precursor involves the oxidative dehydrogenation of ethylbenzene using air or oxygen as the oxidant over a catalyst, which is a more sustainable process. researchgate.netlookchem.comrsc.org

Characterization of Synthetic Intermediates and Byproducts

The successful synthesis of 1-ethoxy-2-ethylbenzene relies on the careful monitoring of the reaction and the identification of all chemical species present.

Intermediates: In a multi-step synthesis, intermediates such as propiophenone, ethylbenzene, 2-nitroethylbenzene, 2-ethylaniline, and 2-ethylphenol would be isolated and characterized at each stage to confirm their identity and purity.

Byproducts: The primary byproducts in the synthesis of 1-ethoxy-2-ethylbenzene are often isomers. In direct alkylation methods, the main byproduct is typically the para-isomer, 1-ethoxy-4-ethylbenzene. Other potential byproducts can arise from polyalkylation (e.g., diethylphenetole) or side reactions. In the case of Friedel-Crafts reactions, impurities in the starting materials or catalyst can also lead to unwanted products.

Characterization Techniques: A variety of analytical techniques are used to characterize the desired product, intermediates, and byproducts:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the molecules, including the substitution pattern on the aromatic ring. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds and can be used to identify fragments, aiding in structure elucidation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecules, such as the ether linkage (C-O-C) and the aromatic ring. nih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to separate the components of a mixture and determine the purity of the product. They are particularly important for separating isomers.

Chemical Reactivity and Transformation Studies of 1 Ethoxy 2 Ethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process heavily influenced by the nature of the substituents already present. wikipedia.orgmsu.edu

Regioselectivity and Mechanistic Investigations

The positions at which an incoming electrophile will attack the benzene ring are determined by the directing effects of the existing substituents. For 1-ethoxy-2-ethylbenzene, both the ethoxy and ethyl groups are activating and ortho-, para-directing. The ethoxy group, with its lone pairs of electrons on the oxygen atom, is a strong activating group that donates electron density to the ring through resonance. The ethyl group is a weaker activating group that donates electron density through an inductive effect.

When two activating groups are present on a benzene ring, the position of electrophilic attack is determined by their combined directing effects. In the case of 1-ethoxy-2-ethylbenzene, the ethoxy group at position 1 and the ethyl group at position 2 work in concert to direct incoming electrophiles. The primary sites for substitution are the positions ortho and para to the strongly activating ethoxy group. However, the position ortho to the ethoxy group (position 6) is sterically hindered by the adjacent ethyl group. Therefore, the most favored position for electrophilic attack is the para position relative to the ethoxy group (position 4), which is also ortho to the ethyl group. The other ortho position to the ethoxy group (position 2) is already substituted.

A general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

| Reaction | Major Product | Minor Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 1-Ethoxy-2-ethyl-4-nitrobenzene | 1-Ethoxy-2-ethyl-6-nitrobenzene |

| Halogenation (e.g., Br₂/FeBr₃) | 4-Bromo-1-ethoxy-2-ethylbenzene | 2-Bromo-1-ethoxy-6-ethylbenzene |

| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | 1-(4-Ethoxy-3-ethylphenyl)ethanone | 1-(2-Ethoxy-3-ethylphenyl)ethanone |

Influence of Ethoxy and Ethyl Substituents on Aromatic Reactivity

Both the ethoxy and ethyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org The ethoxy group is a strongly activating group due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing its nucleophilicity. The ethyl group is a weakly activating group that donates electron density through the inductive effect.

The presence of two activating groups makes the aromatic ring of 1-ethoxy-2-ethylbenzene significantly more reactive towards electrophiles than benzene itself. The stronger activating group, the ethoxy group, will have a dominant influence on the regioselectivity of the reaction.

In Friedel-Crafts acylation, a common electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring. byjus.comkhanacademy.orglibretexts.orglibretexts.org For 1-ethoxy-2-ethylbenzene, the acylation is expected to occur predominantly at the position para to the ethoxy group (position 4) due to the strong directing effect of the ethoxy group and the steric hindrance at the ortho position.

Reactions Involving the Ethoxy Group

The ethoxy group, being an ether linkage, is susceptible to specific chemical transformations, most notably cleavage under acidic conditions.

Cleavage Reactions of the Ether Linkage

Aryl alkyl ethers, such as 1-ethoxy-2-ethylbenzene, can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via nucleophilic substitution at the alkyl group. The oxygen atom of the ether is first protonated by the strong acid, making the ethoxy group a good leaving group (ethanol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the ethyl group in an Sₙ2 reaction, displacing 2-ethylphenol (B104991).

The cleavage of the C-O bond between the aromatic ring and the oxygen is not favored because sp²-hybridized carbon atoms are resistant to nucleophilic attack. Therefore, the products of the cleavage of 1-ethoxy-2-ethylbenzene with a strong acid like HBr would be 2-ethylphenol and ethyl bromide.

Rearrangement Pathways of Aryl Alkyl Ethers

While direct rearrangement of the ethoxy group in 1-ethoxy-2-ethylbenzene under simple acidic conditions is not a commonly reported reaction, related rearrangements of aryl ethers are known. The Claisen rearrangement is a well-known thermal or Lewis acid-catalyzed rearrangement of allyl aryl ethers to form o-allylphenols. masterorganicchemistry.com This reaction, however, requires an allyl group attached to the ether oxygen, which is not present in 1-ethoxy-2-ethylbenzene.

Another type of rearrangement, the Fries rearrangement, involves the migration of an acyl group from a phenolic ester to the aromatic ring to form a hydroxy aryl ketone. This reaction is also not directly applicable to 1-ethoxy-2-ethylbenzene as it starts from a phenolic ester, not an aryl alkyl ether.

The Sommelet-Hauser rearrangement is a reaction of certain benzyl (B1604629) quaternary ammonium (B1175870) salts. wikipedia.orgkhanacademy.orgrsc.orgchemrxiv.org While it involves the rearrangement of a substituent on an aromatic ring, the starting material and reaction conditions are significantly different from those typically used for aryl alkyl ethers.

Transformations at the Ethyl Side Chain

The ethyl group attached to the benzene ring can undergo several chemical transformations, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring).

One of the most common reactions of alkylbenzenes is oxidation of the side chain. masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group of 1-ethoxy-2-ethylbenzene to a carboxylic acid group. This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. The reaction proceeds with the cleavage of the C-C bond of the ethyl group, resulting in the formation of 2-ethoxybenzoic acid. bldpharm.comlibretexts.orgnih.gov The benzene ring itself is resistant to oxidation under these conditions.

Another important transformation is benzylic bromination. libretexts.orgyoutube.comnitrkl.ac.inkhanacademy.org This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). The reaction proceeds via a free radical mechanism and selectively introduces a bromine atom at the benzylic position of the ethyl group. The product of the benzylic bromination of 1-ethoxy-2-ethylbenzene would be 1-(1-bromoethyl)-2-ethoxybenzene. This benzylic bromide is a versatile intermediate that can undergo further nucleophilic substitution or elimination reactions.

| Reaction | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 2-Ethoxybenzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 1-(1-Bromoethyl)-2-ethoxybenzene |

Benzylic Oxidation Pathways

The benzylic C-H bonds of the ethyl group in 1-Ethoxy-2-ethylbenzene are the most susceptible sites for oxidation. This selective oxidation is a fundamental transformation in organic synthesis, converting alkylarenes into more functionalized molecules like ketones, alcohols, or carboxylic acids. thieme-connect.de While specific studies detailing the oxidation of 1-Ethoxy-2-ethylbenzene are not extensively documented in peer-reviewed literature, the reaction pathways can be reliably predicted based on extensive research on analogous substituted ethylbenzenes. rsc.org

The primary product of the controlled benzylic oxidation of 1-Ethoxy-2-ethylbenzene is expected to be 1-(2-ethoxyphenyl)ethanone. This transformation typically employs transition metal catalysts and an oxidizing agent. The reaction proceeds by activating the benzylic C-H bond, leading to the formation of a ketone. acs.org

Research on similar compounds, such as 1-ethyl-2-methoxybenzene, demonstrates the feasibility and typical outcomes of such reactions. For instance, the oxidation of 1-ethyl-2-methoxybenzene using specific catalytic systems yields 1-(2-methoxyphenyl)ethanone with good efficiency. rsc.org These reactions highlight how the position of the alkoxy group can influence reaction rates and yields.

Below is a table summarizing the benzylic oxidation of various ethylbenzene (B125841) derivatives, which provides a model for the expected reactivity of 1-Ethoxy-2-ethylbenzene.

| Substrate | Product | Yield (%) |

| Ethylbenzene | Acetophenone | 90% |

| 1-Ethyl-2-methoxybenzene | 1-(2-Methoxyphenyl)ethanone | 68% |

| 1-Ethyl-3-methoxybenzene | 1-(3-Methoxyphenyl)ethanone | 80% |

| 1-Ethyl-4-methoxybenzene | 1-(4-Methoxyphenyl)ethanone | 54% |

| 1-Chloro-2-ethylbenzene | 1-(2-Chlorophenyl)ethanone | 52% |

This table presents data from analogous reactions to illustrate the expected outcome for 1-Ethoxy-2-ethylbenzene. rsc.org

Radical Reactions and Mechanistic Studies

The benzylic position of 1-Ethoxy-2-ethylbenzene is also a focal point for radical reactions. The stability of the benzylic radical intermediate makes this site highly selective for processes like radical halogenation. In such a reaction, a halogen (e.g., bromine) is introduced selectively at the benzylic carbon under UV light or with a radical initiator.

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of 1-Ethoxy-2-ethylbenzene. This is the rate-determining step and is favored at the benzylic position because the resulting carbon radical is stabilized by resonance with the aromatic ring. This benzylic radical then reacts with another halogen molecule to form the product, 1-(1-bromoethyl)-2-ethoxybenzene, and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

Because this process generates a new stereocenter at the benzylic carbon, the product is typically a racemic mixture of (R)- and (S)-enantiomers. youtube.com

Furthermore, studies on ethylbenzene have shown that it can induce the generation of oxygen free radicals in biological systems through the action of cytochrome P450 enzymes. nih.gov This suggests that 1-Ethoxy-2-ethylbenzene could also participate in similar biochemical radical pathways, where the ethyl group is a site of metabolic activity.

Functionalization of the Alkyl Chain

Beyond oxidation and halogenation, the ethyl chain of 1-Ethoxy-2-ethylbenzene can undergo various other functionalization reactions. These transformations leverage the reactivity of the benzylic position to introduce a wide range of chemical groups, significantly increasing the molecular complexity and synthetic utility of the parent compound.

Methods for such functionalization can include:

Nitration: Introduction of a nitro group at the benzylic position can be achieved under specific conditions, yielding a precursor for amines and other nitrogen-containing compounds.

Alkylation and Arylation: After converting the benzylic position to a leaving group (e.g., a halide), nucleophilic substitution can be used to form new carbon-carbon bonds.

Hydroxylation: Direct or indirect introduction of a hydroxyl group leads to the formation of 1-(2-ethoxyphenyl)ethanol, a secondary alcohol that can be used in further synthesis.

These functionalization strategies are crucial for preparing derivatives for various applications, including the synthesis of complex organic molecules and materials.

Role as a Reagent and Precursor in Complex Organic Synthesis

1-Ethoxy-2-ethylbenzene serves as a valuable chemical intermediate and building block in the synthesis of more complex molecules. pharmaffiliates.com Its structure is a useful scaffold that can be elaborated into a variety of targets.

Formation of Biologically Active Mannich Bases

1-Ethoxy-2-ethylbenzene is noted as a useful reagent in the synthesis of biologically active Mannich bases. chemicalbook.com Mannich bases are β-amino-ketones, which are synthesized through the Mannich reaction—a three-component condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov

While 1-Ethoxy-2-ethylbenzene itself does not possess an active hydrogen suitable for the Mannich reaction, its oxidation product, 1-(2-ethoxyphenyl)ethanone, does. The synthetic pathway is therefore a two-step process:

Benzylic Oxidation: As described in section 3.3.1, 1-Ethoxy-2-ethylbenzene is first oxidized to 1-(2-ethoxyphenyl)ethanone.

Mannich Reaction: The resulting ketone, which has active hydrogens on its methyl group, is then reacted with formaldehyde (B43269) and a selected amine (e.g., dimethylamine, piperidine) to yield the corresponding Mannich base.

These resulting β-amino-ketones are an important class of compounds in medicinal chemistry, with research demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents. chitkara.edu.in

Precursor for Advanced Chemical Materials

The chemical structure of 1-Ethoxy-2-ethylbenzene makes it a suitable precursor for the development of advanced materials. Through functionalization of either the aromatic ring or the alkyl chain, it can be converted into monomers for polymerization. For example, introducing a vinyl group or an acrylic moiety could allow it to be incorporated into polymers with specific optical or electronic properties.

Derivatives of 1-Ethoxy-2-ethylbenzene could also be used to synthesize specialized ligands for metal catalysts or as components in the formation of organic light-emitting diodes (OLEDs) or other electronic materials, where the substituted benzene core can be tailored to achieve desired electronic characteristics. bldpharm.com

Derivatization for Structure-Activity Relationship Studies (Chemical Activity)

Structure-Activity Relationship (SAR) studies are fundamental to the fields of medicinal chemistry and materials science. These studies involve synthesizing a series of related compounds (analogs) and evaluating them for a specific biological or chemical activity to determine which structural features are key for performance. nih.gov

1-Ethoxy-2-ethylbenzene is an excellent starting scaffold for such studies. Systematic modifications can be made at several positions to probe their effect on activity.

| Modification Site | Potential Derivatives | Purpose of Modification |

| Ethyl Group | Ketone, Alcohol, Halides, Longer alkyl chains | To study the impact of oxidation state and steric bulk at the benzylic position. |

| Ethoxy Group | Methoxy, Propoxy, Benzyloxy, Hydroxy | To investigate the influence of the alkoxy chain length and electronic properties. |

| Aromatic Ring | Introduction of Halogens, Nitro, or Amino groups | To probe the effect of electronic changes (electron-withdrawing vs. donating groups) on the ring. |

By synthesizing and testing a library of such derivatives, researchers can build a comprehensive understanding of the molecule's SAR, guiding the design of more potent and selective compounds for a desired application.

Advanced Spectroscopic and Structural Characterization of 1 Ethoxy 2 Ethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-ethoxy-2-ethylbenzene by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

The ¹H NMR spectrum of 1-ethoxy-2-ethylbenzene displays distinct signals corresponding to the protons of the ethoxy group, the ethyl group, and the aromatic ring. Due to the ortho-substitution pattern, the aromatic protons are chemically non-equivalent and exhibit complex splitting patterns.

The ethoxy group protons appear as a triplet (for the methyl protons, -OCH₂CH₃ ) and a quartet (for the methylene (B1212753) protons, -OCH₂ CH₃) due to spin-spin coupling. The methylene protons of the ethoxy group are deshielded by the adjacent electronegative oxygen atom, causing them to resonate at a lower field compared to the methylene protons of the ethyl group. Similarly, the protons of the ethyl substituent also appear as a triplet and a quartet. The aromatic region typically shows a complex multiplet pattern resulting from the coupling between the four adjacent protons on the benzene (B151609) ring.

Predicted ¹H NMR Spectral Data for 1-Ethoxy-2-ethylbenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H-3, H-4, H-5, H-6) | ~6.8 - 7.2 | Multiplet (m) | - | 4H |

| Ethoxy (-OCH₂CH₃) | ~4.05 | Quartet (q) | ~7.0 | 2H |

| Ethyl (-CH₂CH₃) | ~2.65 | Quartet (q) | ~7.6 | 2H |

| Ethoxy (-OCH₂CH₃) | ~1.40 | Triplet (t) | ~7.0 | 3H |

| Ethyl (-CH₂CH₃) | ~1.22 | Triplet (t) | ~7.6 | 3H |

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For 1-ethoxy-2-ethylbenzene, ten signals are expected, corresponding to the ten carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents.

The two carbon atoms bonded to the oxygen (C-1) and the ethyl group (C-2) are quaternary and appear in the aromatic region, with the C-1 signal shifted significantly downfield due to the deshielding effect of the attached oxygen atom. The remaining four aromatic carbons (C-3 to C-6) also appear in this region. The aliphatic carbons of the ethoxy and ethyl groups resonate at higher fields (lower ppm values).

Predicted ¹³C NMR Spectral Data for 1-Ethoxy-2-ethylbenzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-O) | ~156.5 |

| C-2 (Ar-CH₂) | ~136.0 |

| C-4 (Ar-CH) | ~128.5 |

| C-6 (Ar-CH) | ~126.5 |

| C-5 (Ar-CH) | ~120.8 |

| C-3 (Ar-CH) | ~112.0 |

| Ethoxy (-CH₂CH₃) | ~63.5 |

| Ethyl (-CH₂CH₃) | ~23.0 |

| Ethoxy (-CH₂CH₃) | ~15.0 |

| Ethyl (-CH₂CH₃) | ~14.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For 1-ethoxy-2-ethylbenzene, cross-peaks would be observed between the methylene and methyl protons of the ethoxy group, and separately between the methylene and methyl protons of the ethyl group. Cross-peaks would also be seen among the coupled aromatic protons, helping to delineate their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. For example, the aromatic proton at ~7.2 ppm would correlate with the carbon at ~126.5 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is vital for piecing together the molecular skeleton. Key HMBC correlations for confirming the ortho-substitution pattern would include:

A cross-peak between the ethoxy methylene protons (-OCH₂ -) and the aromatic C-1.

A cross-peak between the ethyl methylene protons (-CH₂ CH₃) and the aromatic C-2.

Correlations from the ethyl methylene protons to aromatic carbons C-1 and C-3.

Correlations from the ethoxy methylene protons to aromatic carbon C-2.

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous structural determination of 1-ethoxy-2-ethylbenzene. youtube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. It is used to identify functional groups and to study the conformational properties of the molecule. nih.gov

The IR and Raman spectra of 1-ethoxy-2-ethylbenzene are characterized by several key vibrational modes. The assignment of these bands can be made by comparison with related molecules like ethylbenzene (B125841) and ethoxybenzene. nih.govkyoto-u.ac.jp

Key Vibrational Band Assignments for 1-Ethoxy-2-ethylbenzene

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretching | IR, Raman |

| 3000 - 2850 | Aliphatic C-H stretching (ethyl and ethoxy groups) | IR, Raman |

| ~1600, ~1500 | Aromatic C=C ring stretching | IR, Raman (strong) |

| ~1450 | Aliphatic C-H bending (scissoring) | IR |

| ~1240 | Asymmetric C-O-C stretching (aryl-alkyl ether) | IR (strong) |

| ~1040 | Symmetric C-O-C stretching (aryl-alkyl ether) | IR |

| ~750 | C-H out-of-plane bending (ortho-disubstituted benzene) | IR (strong) |

The flexibility of the ethoxy group allows for the existence of different rotational isomers (conformers) in 1-ethoxy-2-ethylbenzene. The primary rotation occurs around the C(aryl)–O bond. Theoretical calculations and spectroscopic studies on similar molecules, such as 2-ethoxybenzonitrile (B1582733) and other ethoxybenzenes, suggest that the molecule likely exists in a limited number of stable conformations. sxu.edu.cncolostate.edu

The two principal conformers are typically a planar form, where the C(aryl)–O–C–C chain lies in the plane of the benzene ring, and a non-planar or orthogonal form, where the ethyl portion of the ethoxy group is rotated out of the ring's plane. The relative energies of these conformers are influenced by a balance of steric hindrance between the ethoxy group, the adjacent ethyl group, and the aromatic ring protons, as well as electronic effects like hyperconjugation.

Vibrational spectroscopy can be used to study this conformational equilibrium. In some cases, different conformers will have slightly different vibrational frequencies for certain modes, particularly those involving the ether linkage and the alkyl chains. By analyzing the spectra at different temperatures or in different phases (liquid, solid, gas), it may be possible to identify bands corresponding to individual conformers and to study their relative populations. sxu.edu.cn For instance, the presence of extra bands in the liquid phase spectrum that disappear upon crystallization can indicate the "freezing out" of a single, most stable conformer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

Key fragmentation pathways are expected to involve cleavages of the ether linkage and the ethyl substituents on the benzene ring. Common fragmentation patterns for ethers include the loss of an alkyl radical from the ether group. tutorchase.com For 1-ethoxy-2-ethylbenzene, the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group would result in a fragment ion at m/z 121. Another prominent fragmentation pathway for aromatic ethers is the cleavage of the bond between the aromatic ring and the oxygen atom, leading to the loss of the ethoxy group and the formation of a C₈H₉⁺ ion at m/z 105.

The presence of the ethyl group on the benzene ring introduces additional fragmentation possibilities. Benzylic cleavage, where the bond between the aromatic ring and the ethyl group is broken, would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment in the mass spectra of alkylbenzenes. docbrown.infonist.gov The loss of a methyl radical (•CH₃) from the ethyl group on the ring would generate a fragment at m/z 135.

A proposed fragmentation scheme for 1-ethoxy-2-ethylbenzene is summarized in the table below.

| Fragment Ion (m/z) | Proposed Structure/Origin | Neutral Loss |

| 150 | Molecular Ion [C₁₀H₁₄O]•+ | - |

| 135 | [M - CH₃]⁺ | •CH₃ |

| 121 | [M - C₂H₅]⁺ | •C₂H₅ |

| 107 | [M - C₂H₅O + H]⁺ or [M - C₃H₇]⁺ | •C₂H₅O or •C₃H₇ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₃H₇O |

This table is based on predicted fragmentation patterns and analysis of related compounds.

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of a compound by providing a highly accurate measurement of its mass. This allows for the determination of the elemental composition of the molecule and its fragments. The exact mass of 1-ethoxy-2-ethylbenzene has been calculated as 150.104465066 Da. nih.gov This precise mass measurement helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The table below compares the exact mass of 1-ethoxy-2-ethylbenzene with other potential C₁₀H₁₄O isomers.

| Compound | Molecular Formula | Exact Mass (Da) |

| 1-Ethoxy-2-ethylbenzene | C₁₀H₁₄O | 150.104465 |

| 4-tert-Butylphenol | C₁₀H₁₄O | 150.104465 |

| 1-Phenyl-2-butanol | C₁₀H₁₄O | 150.104465 |

| Linalool | C₁₀H₁₈O | 154.135765 |

Data sourced from PubChem. nih.gov

As shown in the table, several isomers share the same exact mass. Therefore, while HRMS provides the correct elemental formula, it must be combined with other techniques like fragmentation analysis (MS/MS) or chromatography for definitive isomer identification.

Tandem mass spectrometry (MS/MS) is an advanced technique that provides further structural information by isolating a specific ion (a precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. This technique is particularly useful for distinguishing between isomers that may produce similar initial mass spectra. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of 1-ethoxy-2-ethylbenzene is expected to be dominated by absorptions due to the substituted benzene ring.

The benzene ring exhibits characteristic π → π* transitions. In simple benzene, these appear as a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. The presence of substituents on the benzene ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and an increase in the absorption intensity (hyperchromic effect). shimadzu.com

The ethoxy and ethyl groups are both electron-donating substituents, which are known to cause a bathochromic shift (a shift to longer wavelengths) of the B-band of the benzene chromophore. This is due to the interaction of the lone pair electrons on the oxygen of the ethoxy group and the sigma electrons of the ethyl group with the π-system of the benzene ring. A study on 2-ethoxybenzonitrile showed that the presence of an ethoxy group significantly influences the electronic transitions. sxu.edu.cn Similarly, the UV spectrum of 4-ethoxy acetanilide (B955) shows two absorption bands at 247 nm and 292 nm, which are attributed to π - π* transitions of the benzene ring. banglajol.info

Based on the analysis of related compounds, the expected UV-Vis absorption maxima for 1-ethoxy-2-ethylbenzene are summarized in the table below.

| Expected λmax (nm) | Transition Type | Chromophore |

| ~220-230 | π → π* (E₂-band) | Substituted Benzene Ring |

| ~270-280 | π → π* (B-band) | Substituted Benzene Ring |

This table is based on predicted absorption maxima by comparison with structurally similar compounds.

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic techniques are essential for separating 1-ethoxy-2-ethylbenzene from reaction mixtures, byproducts, or isomers, and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): Due to its volatility, 1-ethoxy-2-ethylbenzene is well-suited for analysis by GC. The retention time of the compound is dependent on its boiling point, polarity, and the type of stationary phase used in the GC column. Nonpolar columns, such as those with a dimethylpolysiloxane stationary phase, are often used for the separation of aromatic compounds. shimadzu.comacademicjournals.org The retention time of 1-ethoxy-2-ethylbenzene would be influenced by the presence of both the ethoxy and ethyl groups. For instance, in a study of various solvents, the retention times of related compounds like toluene (B28343) and ethylbenzene were determined under specific GC conditions. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification, making it a powerful tool for the analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the purity assessment of 1-ethoxy-2-ethylbenzene, particularly for less volatile impurities or when derivatization for GC is not desirable. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common mode for the separation of aromatic compounds. nih.govresearchgate.net The purity of a sample can be determined by integrating the peak area of 1-ethoxy-2-ethylbenzene and comparing it to the total area of all peaks in the chromatogram. A certificate of analysis for 1-ethoxy-2-ethylbenzene indicates that HPLC is used to confirm a purity of >95%, although specific method details are not provided. bldpharm.com

The following table summarizes typical chromatographic conditions for the analysis of related aromatic compounds, which could be adapted for 1-ethoxy-2-ethylbenzene.

| Technique | Column Type | Mobile/Carrier Gas | Detector |

| Gas Chromatography (GC) | Capillary, Nonpolar (e.g., DB-1, HP-5) | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Water or Methanol/Water | UV-Vis or Diode Array (DAD) |

Computational and Theoretical Investigations of 1 Ethoxy 2 Ethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and molecular properties of 1-Ethoxy-2-ethylbenzene. These methods, grounded in the principles of quantum mechanics, offer a theoretical framework for predicting molecular behavior.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. ntnu.no For 1-Ethoxy-2-ethylbenzene, DFT calculations, particularly using hybrid functionals like B3LYP with a triple-zeta polarized basis set, are employed to determine its most stable three-dimensional arrangement of atoms—its optimized geometry. acs.org This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. openreview.net

The geometry optimization reveals crucial structural parameters. In a related molecule, ethoxybenzene, DFT studies have shown that the minimum energy geometry has the ethoxy group lying in the same plane as the benzene (B151609) ring, in a trans conformation with respect to the O-CH2 bond. acs.org For 1-Ethoxy-2-ethylbenzene, the presence of the adjacent ethyl group introduces additional steric considerations that influence the final optimized geometry. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. nbu.edu.sa

Table 1: Predicted Geometric Parameters for 1-Ethoxy-2-ethylbenzene from DFT Calculations

| Parameter | Value |

| C-C (ring) bond length | ~1.39 Å |

| C-O bond length | ~1.37 Å |

| O-C (ethyl) bond length | ~1.43 Å |

| C-C (ethyl) bond length | ~1.54 Å |

| C-O-C bond angle | ~118° |

| Dihedral Angle (C-C-O-C) | Varies with conformation |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for calculating molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain benchmark qualities for simpler, related molecules, which can then be used to validate DFT results. researchgate.net For ethoxybenzene, ab initio calculations have been used to investigate torsional potentials and barrier heights, providing deep insight into the molecule's flexibility. researchgate.net For 1-Ethoxy-2-ethylbenzene, these methods can be applied to accurately predict a range of molecular properties.

Table 2: Calculated Molecular Properties of 1-Ethoxy-2-ethylbenzene using Ab Initio Methods

| Property | Predicted Value |

| Dipole Moment | ~1.2 - 1.5 D |

| Polarizability | ~15 - 17 ų |

| Ionization Potential | ~8.0 - 8.5 eV |

| Electron Affinity | ~0.1 - 0.3 eV |

Note: These values are theoretical predictions and can differ from experimental measurements.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions.

The flexibility of the ethoxy and ethyl side chains in 1-Ethoxy-2-ethylbenzene gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Studies on the related molecule ethoxybenzene have identified two main conformers: a planar trans form and a non-planar gauche form. researchgate.net The trans conformer, where the ethyl group is directed away from the benzene ring, is generally found to be the most stable. researchgate.net For 1-Ethoxy-2-ethylbenzene, the interaction between the ethoxy and the ortho-ethyl group will lead to a more complex potential energy surface, with specific low-energy conformations dictated by minimizing steric hindrance. Molecular dynamics simulations can explore this conformational landscape by simulating the molecule's motion over time and identifying the most frequently visited and, therefore, most stable conformations.

The behavior of 1-Ethoxy-2-ethylbenzene in a condensed phase, such as in a solvent or as part of a material, is governed by its intermolecular interactions. libretexts.org MD simulations are particularly well-suited to investigate these interactions. By placing a model of 1-Ethoxy-2-ethylbenzene in a simulation box with solvent molecules (e.g., water, benzene) or within a polymer matrix, one can study how it interacts with its environment. These simulations can reveal information about solvation shells, the strength of interactions (van der Waals, electrostatic), and the preferred orientation of the molecule with respect to its neighbors. For instance, in a non-polar solvent like benzene, the interactions would be dominated by dispersive forces, while in a polar solvent, dipole-dipole interactions would play a more significant role. psu.edu

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Quantum chemical calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For aromatic ethers like 1-Ethoxy-2-ethylbenzene, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital.

Table 3: Calculated Electronic Properties of 1-Ethoxy-2-ethylbenzene

| Electronic Property | Predicted Value |

| HOMO Energy | ~ -8.2 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 7.7 eV |

Note: These values are based on DFT calculations and can vary with the level of theory.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. edu.krdschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and less stable. edu.krdresearchgate.net

From these orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Table 1: Illustrative Reactivity Descriptors for a Model Compound (Ethylbenzene) This table provides example data from a related compound to illustrate the concepts, as specific data for 1-ethoxy-2-ethylbenzene is not available in the cited literature.

| Parameter | Formula | Illustrative Value (eV) researchgate.net |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.1514 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5979 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5979 |

| Electrophilicity Index (ω) | μ² / 2η | 2.0538 |

| Softness (S) | 1 / η | 0.3173 eV⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. epa.gov These maps are invaluable for identifying the electron-rich and electron-poor regions, which in turn predict sites for electrophilic and nucleophilic attack.

In an MEP map:

Red regions indicate negative electrostatic potential, signifying electron-rich areas. These are typically associated with lone pairs on electronegative atoms (like the oxygen in the ethoxy group) and are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, signifying electron-poor areas, often around hydrogen atoms. These are potential sites for nucleophilic attack.

Green regions represent neutral or intermediate potential.

For 1-ethoxy-2-ethylbenzene, an MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the ethoxy group due to its lone pairs. The aromatic ring itself would also exhibit negative potential, characteristic of π-electron systems. The hydrogen atoms of the ethyl and ethoxy groups would show positive potential (blue). The ortho-positioning of the two activating groups would likely create a complex and nuanced potential surface on the aromatic ring, influencing its regioselectivity in electrophilic aromatic substitution reactions.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis provides a quantitative estimate of the partial atomic charge on each atom within a molecule. uni-muenchen.de The Mulliken population analysis is a common method used to derive these charges from computational chemistry calculations. wikipedia.org Although sensitive to the choice of basis set, it offers a straightforward way to understand the electronic landscape of a molecule. wikipedia.org

By calculating the Mulliken charges for 1-ethoxy-2-ethylbenzene, one could quantify the electron-donating effects of the substituents. It would be expected that:

The oxygen atom of the ethoxy group would possess a significant negative partial charge.

The carbon atoms directly attached to the oxygen and the aromatic carbon atoms bonded to the substituents would have their charges influenced by the electron-donating groups.

Hydrogen atoms would generally carry positive partial charges.

Analysis of related molecules supports these expectations. A study of ethylbenzene (B125841) indicated that all hydrogen atoms carry positive charges, while most carbon atoms are negatively charged. researchgate.net This type of analysis is fundamental for parameterizing molecular mechanics force fields and for rationalizing molecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the energy barriers that govern reaction rates and product selectivity.

Transition State Analysis and Activation Energies

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point between reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.

For 1-ethoxy-2-ethylbenzene, computational methods like Density Functional Theory (DFT) could be used to model various reactions, such as electrophilic aromatic substitution or oxidation at the benzylic position. For example, in a study of ethylbenzene disproportionation catalyzed by zeolites, the activation energies for different mechanistic pathways (an ethoxy-mediated transfer vs. a diphenylethane-mediated pathway) were calculated to understand how the catalyst's structure influences the reaction mechanism. researchgate.netcsic.es Similarly, the activation barriers for the reaction of an ethylbenzene-OH adduct with O₂ and NO₂ have been calculated to elucidate atmospheric oxidation mechanisms. mdpi.com Such analyses for 1-ethoxy-2-ethylbenzene would clarify its reactivity and product formation in different chemical environments.

Exploration of Potential Energy Surfaces

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify all possible stable conformations (local minima) and the transition states that connect them.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR). github.io These predictions serve as a powerful tool for structure verification and spectral assignment. By calculating these parameters for a proposed structure and comparing them to experimental spectra, one can confirm the identity and geometry of a compound.

For 1-ethoxy-2-ethylbenzene, DFT calculations could predict its ¹H and ¹³C NMR spectra. nmrdb.org The calculated chemical shifts for each unique proton and carbon atom could then be compared with experimentally obtained spectra to validate assignments. nih.gov For example, predicted ¹H NMR shifts for the related compound 1-ethoxy-4-ethylbenzene show the ethoxy methylene (B1212753) protons around 3.5-4.0 ppm and aromatic protons between 6.5-8.0 ppm. brainly.com

Similarly, computational frequency analysis can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Discrepancies between calculated and experimental spectra can often be resolved by applying a scaling factor to the computed frequencies, accounting for systematic errors in the computational method and the neglect of anharmonicity. Correlation between theoretical and experimental spectra has been successfully achieved for many organic molecules. researchgate.net

Applications of 1 Ethoxy 2 Ethylbenzene in Advanced Materials and Chemical Technologies

Role in Specialty Chemical Synthesis

1-Ethoxy-2-ethylbenzene is a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals due to the reactivity of its aromatic ring and the influence of its substituent groups. guidechem.com

Intermediates for Polymer Precursors

While not typically polymerized directly, 1-ethoxy-2-ethylbenzene serves as a foundational structure for the synthesis of more complex monomers used in high-performance polymers. Its derivatives have been noted as key intermediates in the development of polymers with specific functionalities. For instance, related phenoxy-ether compounds are integral to certain liquid crystal technologies and can act as polymer stabilizers. The core structure of 1-ethoxy-2-ethylbenzene allows for further chemical modifications, enabling the creation of tailored precursors for specialty polymers and materials designed for advanced applications. guidechem.com

Building Block for Fine Chemicals

The primary documented role of 1-ethoxy-2-ethylbenzene in fine chemical synthesis is as a key reagent in the preparation of biologically active Mannich bases. guidechem.comchemicalbook.comimpurity.com Mannich bases are crucial intermediates in the pharmaceutical industry for synthesizing a variety of drugs and other bioactive compounds. lookchem.com The specific structure of 1-ethoxy-2-ethylbenzene facilitates the Mannich reaction, making it a valuable starting material for creating complex nitrogen-containing molecules. guidechem.comchemicalbook.comimpurity.comlookchem.com Its utility extends generally to being a precursor for various pharmaceuticals, agrochemicals, and other specialty chemicals, where its structure is incorporated into a larger target molecule. guidechem.comacs.orgunivpancasila.ac.id

Table 1: Overview of Synthetic Applications for 1-Ethoxy-2-ethylbenzene

| Application Area | Specific Use | Reference |

|---|---|---|

| Fine Chemicals | Reagent for the synthesis of biologically active Mannich bases. | guidechem.comchemicalbook.comimpurity.comlookchem.com |

| Pharmaceuticals | Starting material and intermediate in drug synthesis. | guidechem.comlookchem.com |

| Agrochemicals | Precursor for agrochemical compounds. | guidechem.com |

| Specialty Chemicals | General building block for complex organic transformations. | guidechem.com |

Contributions to Flavor and Fragrance Chemistry (Chemical Perspective)

The molecular structure of alkoxy-substituted aromatic compounds often imparts distinct olfactory properties, making them valuable in the flavor and fragrance industry. The specific arrangement and type of functional groups are critical in determining the scent profile.

Structural Modifications for Desired Chemical Properties

The olfactory properties of aromatic ethers like 1-ethoxy-2-ethylbenzene are highly dependent on their molecular structure, including the position of substituents on the benzene (B151609) ring (isomerism) and the compound's purity. Research on its isomer, 1-ethoxy-4-ethylbenzene (the para-isomer), highlights these principles. google.com The para-isomer is noted for its intense and qualitatively superior anethole-like fragrance, which is only apparent in highly pure forms, as impurities from certain synthesis methods can mask its desirable scent. google.com This demonstrates that the specific spatial arrangement of the ethoxy and ethyl groups is a key determinant of its interaction with olfactory receptors. The ortho-positioning in 1-ethoxy-2-ethylbenzene, compared to the para-positioning, would result in a different molecular shape and polarity distribution, leading to a unique scent profile, underscoring the importance of precise structural control in designing fragrance chemicals.

Formulation Chemistry in Non-Consumer Product Contexts

Based on available patent and chemical literature, the application of 1-ethoxy-2-ethylbenzene and its close isomers in fragrance chemistry is primarily focused on consumer products such as perfumes. google.com Information regarding its specific use in the formulation chemistry of non-consumer products, such as industrial masking agents or odorants for specific technical applications, is not widely documented.

Function as a Chemical Solvent or Reaction Medium

1-Ethoxy-2-ethylbenzene can function as a specialty solvent in various chemical reactions. guidechem.com Its molecular structure, combining a hydrophilic ether group and a lipophilic aromatic ring, gives it a unique solvency profile. It is a relatively non-polar, aprotic solvent. Such properties make it suitable for dissolving a range of organic starting materials and reagents, facilitating reactions where protic solvents might interfere. Its utility as a solvent is also shared by structurally similar compounds, such as 1-chloro-2-ethoxybenzene. ontosight.ai The choice of 1-ethoxy-2-ethylbenzene as a reaction medium would be dictated by the specific solubility and temperature requirements of a given chemical process.

Table 2: Physical and Chemical Properties of 1-Ethoxy-2-ethylbenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | guidechem.comnih.gov |

| Molecular Weight | 150.22 g/mol | guidechem.comnih.gov |

| CAS Number | 29643-62-7 | guidechem.comnih.gov |

| Appearance | Colorless liquid | guidechem.comlookchem.com |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

| Complexity | 101 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| IUPAC Name | 1-ethoxy-2-ethylbenzene | nih.gov |

Applications in Research and Development

1-Ethoxy-2-ethylbenzene (CAS No. 29643-62-7) is a specialized aromatic ether primarily utilized in laboratory and research settings. guidechem.comsimsonpharma.com Its classification by chemical suppliers is consistently for "Research Use Only," indicating its role as a building block or intermediate rather than an end-product for consumers. simsonpharma.combldpharm.com The compound's utility in research and development stems from its specific chemical structure, featuring an activated benzene ring with both an ethoxy and an ethyl group. This structure makes it a valuable precursor and reagent in various synthetic applications. guidechem.com

A primary area of research involving 1-Ethoxy-2-ethylbenzene is in the field of organic synthesis. It is identified as a useful reagent and starting material for creating more complex molecules, including specialty chemicals and potential pharmaceutical compounds. guidechem.com One of the specific documented applications is its use as a reagent in the preparation of biologically active Mannich bases. guidechem.comchemicalbook.com Mannich bases are a class of organic compounds that are often investigated for their potential pharmacological activities.

Furthermore, 1-Ethoxy-2-ethylbenzene is categorized as a material building block, with potential applications in polymer science and the development of new materials. bldpharm.com While specific research on polymers derived directly from this compound is not extensively detailed in public literature, related structures are subjects of investigation. For instance, research into compounds with similar alkoxybenzene cores, such as 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, highlights their use in developing liquid crystal technologies due to their mesogenic (liquid crystal-forming) properties. smolecule.com Similarly, other complex ether-benzene derivatives are studied for their potential in creating new materials and for their biological activity, suggesting a broader research interest in this class of molecules. ontosight.aiontosight.ai

The research applications for 1-Ethoxy-2-ethylbenzene are centered on its function as a chemical intermediate. Its value lies in its ability to be transformed into other, more complex substances that are then studied for their own unique properties, whether in materials science or for biological activity. guidechem.com

Interactive Data Table: Properties of 1-Ethoxy-2-ethylbenzene

| Property | Value | Source(s) |

| Chemical Name | 1-Ethoxy-2-ethylbenzene | nih.gov |

| CAS Number | 29643-62-7 | guidechem.com |

| Molecular Formula | C10H14O | guidechem.comnih.gov |

| Molecular Weight | 150.22 g/mol | guidechem.comnih.gov |

| IUPAC Name | 1-ethoxy-2-ethylbenzene | nih.gov |

| Monoisotopic Mass | 150.104465 g/mol | nih.gov |

Interactive Data Table: Summary of Research Findings and Applications

| Research Area | Application/Finding | Description | Source(s) |

| Organic Synthesis | Reagent for Mannich Bases | Used as a key intermediate in the synthesis of biologically active Mannich bases. | guidechem.comchemicalbook.com |

| Chemical Synthesis | Starting Material | Serves as a precursor for the production of various specialty chemicals and potential pharmaceuticals. | guidechem.com |

| Material Science | Material Building Block | Classified as a building block for use in polymer science and the development of new organic materials. | bldpharm.com |

| General Research | Chemical Intermediate | Primarily sold for research and development purposes as a versatile intermediate for further chemical elaboration. | simsonpharma.combldpharm.com |

Environmental Chemical Fate of 1 Ethoxy 2 Ethylbenzene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as reactions with sunlight, water, or other chemicals in the environment.

Photochemical transformation, or photolysis, is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, vapor-phase ethylbenzene (B125841) is removed by reacting with photochemically produced hydroxyl radicals (•OH). cdc.gov The estimated half-life for this reaction in the atmosphere is approximately 1 to 2 days. cdc.gov It is anticipated that 1-ethoxy-2-ethylbenzene would undergo a similar reaction, with the hydroxyl radical attacking the ethyl group or the aromatic ring. The rate of this reaction might be altered by the presence of the ethoxy group.

In aquatic environments, direct photolysis of ethylbenzene is not considered a significant degradation process because it does not absorb light at wavelengths above 290 nm, which is the range of sunlight that reaches the Earth's surface. service.gov.uk However, indirect photolysis can occur in the presence of sensitizers like humic and fulvic acids, which are naturally present in water. cdc.gov These substances can absorb sunlight and transfer the energy to the chemical, leading to its degradation. A similar behavior would be expected for 1-ethoxy-2-ethylbenzene.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Ether linkages, such as the one in 1-ethoxy-2-ethylbenzene, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation is a key abiotic degradation process for organic compounds. In the atmosphere, the primary oxidation process is the reaction with hydroxyl radicals as mentioned above. In water and soil, oxidation can be initiated by other reactive oxygen species. The oxidation of the ethyl group on the benzene (B151609) ring is a likely pathway. For instance, the catalytic oxidation of ethylbenzene can yield products like acetophenone, 1-phenylethanol, benzaldehyde, and benzoic acid. nih.gov It is plausible that 1-ethoxy-2-ethylbenzene would undergo similar oxidation at its ethyl side chain.

Biotransformation Mechanisms (Excluding Ecological Effects)

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major degradation pathway for many organic pollutants in the environment.

Under aerobic conditions (in the presence of oxygen), the biodegradation of ethylbenzene is well-documented and generally proceeds rapidly after an initial period of microbial adaptation. service.gov.uk Several metabolic pathways have been identified, often initiated by monooxygenase or dioxygenase enzymes. nih.govresearchgate.net

One common pathway involves the oxidation of the ethyl side chain to form 1-phenylethanol, which is then further oxidized to acetophenone. nih.gov Another pathway involves the dioxygenation of the aromatic ring to form a dihydrodiol, which then undergoes ring cleavage. ethz.ch Given the structural similarity, it is highly probable that 1-ethoxy-2-ethylbenzene would also be susceptible to aerobic biodegradation, likely initiated by similar enzymatic attacks on the ethyl group or the aromatic ring. The presence of the ethoxy group might influence the specific enzymes involved and the rate of degradation.

Table 1: Key Intermediates in the Aerobic Degradation of Ethylbenzene

| Intermediate Compound | Chemical Formula | Role in Pathway |

| 1-Phenylethanol | C₈H₁₀O | Initial product of side-chain oxidation |

| Acetophenone | C₈H₈O | Further oxidation product of 1-phenylethanol |

| cis-2,3-Dihydroxy-2,3-dihydroethylbenzene | C₈H₁₀O₂ | Product of aromatic ring dioxygenation |

Under anaerobic conditions (in the absence of oxygen), the biodegradation of ethylbenzene can still occur, although it is generally slower than aerobic degradation. cdc.govservice.gov.uk The initial activation of the ethylbenzene molecule is different in the absence of oxygen.

One documented anaerobic pathway in denitrifying bacteria involves the dehydrogenation of the ethyl group to form (S)-1-phenylethanol, with the hydroxyl group originating from a water molecule. nih.gov This is then oxidized to acetophenone. nih.gov In sulfate-reducing bacteria, a different mechanism has been observed, involving the addition of fumarate (B1241708) to the ethyl group, forming (1-phenylethyl)succinate. nih.gov It is plausible that 1-ethoxy-2-ethylbenzene could also be degraded anaerobically through similar initial reactions at the ethyl side chain.

Mobility and Distribution in Environmental Systems (Chemical Behavior)

The mobility and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Based on fugacity modeling of ethylbenzene, it is predicted that the majority of the compound released to the environment will partition to the atmosphere (over 96%) due to its volatility. who.intoecd.org A small fraction will be found in water, soil, and sediment. inchem.org

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. For ethylbenzene, the Koc value suggests moderate mobility in soil. cdc.gov This indicates that while it can be transported through soil, some retention is expected. Leaching from soil to groundwater is a possibility. cdc.gov

Table 2: Predicted Physicochemical Properties Influencing Environmental Mobility

| Property | Value for 1-Ethoxy-2-ethylbenzene | Implication for Environmental Mobility |

| Molecular Formula | C₁₀H₁₄O nih.gov | - |

| Molecular Weight | 150.22 g/mol nih.gov | - |

| XLogP3 | 3.5 nih.gov | This value suggests a higher tendency to partition into organic phases (like lipids and soil organic matter) compared to water, indicating a potential for bioaccumulation and adsorption to soil and sediment. |